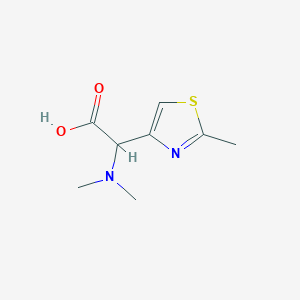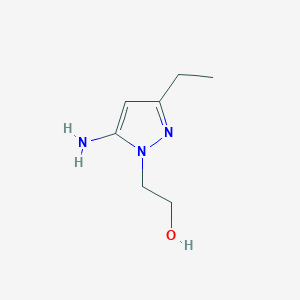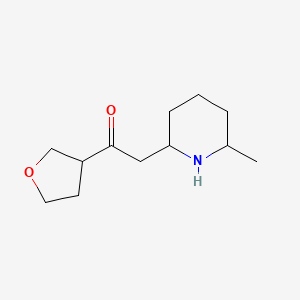
2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both piperidine and oxolane rings in its structure suggests potential biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol or a similar precursor.
Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings through a suitable linker, such as an ethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing cost and environmental impact. Common techniques include continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As a building block for the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
2-(Piperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one: Lacks the methyl group on the piperidine ring.
2-(6-Methylpiperidin-2-yl)-1-(tetrahydrofuran-3-yl)ethan-1-one: Contains a tetrahydrofuran ring instead of an oxolane ring.
2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)propan-1-one: Contains a propanone linker instead of an ethanone linker.
Uniqueness
The presence of both a methyl-substituted piperidine ring and an oxolane ring in 2-(6-Methylpiperidin-2-yl)-1-(oxolan-3-yl)ethan-1-one makes it unique compared to similar compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
2-(6-methylpiperidin-2-yl)-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c1-9-3-2-4-11(13-9)7-12(14)10-5-6-15-8-10/h9-11,13H,2-8H2,1H3 |
InChIキー |
YNLWKKZBUBNXQO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1)CC(=O)C2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B13324246.png)
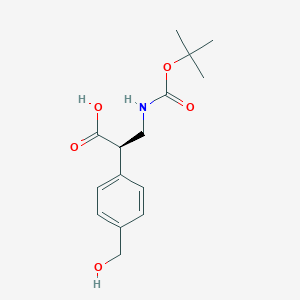
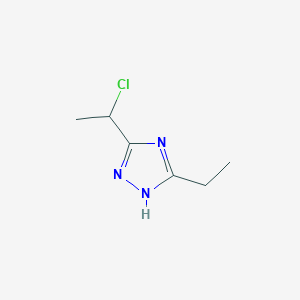

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
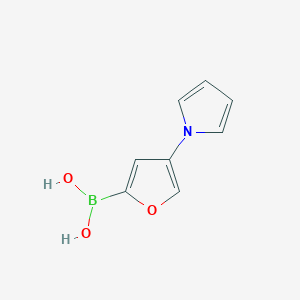

![5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B13324294.png)

![3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
![3-Bromo-2-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13324314.png)
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13324325.png)
